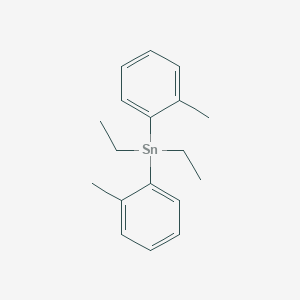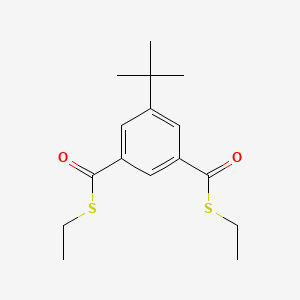
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate: is an organic compound with the molecular formula C16H22O2S2 It is a derivative of benzene, featuring a tert-butyl group and two ethyl ester groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate typically involves the esterification of 5-tert-butylbenzene-1,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used as a model compound to study the effects of ester and thioester groups on biological activity. It can also serve as a probe to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In the industrial sector, S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can be used in the production of specialty chemicals, including additives for polymers and lubricants.
Mecanismo De Acción
The mechanism by which S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with specific biological pathways. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Diethyl phthalate: An ester of phthalic acid with two ethyl groups, used as a plasticizer.
Diethyl carbonate: An ester of carbonic acid with two ethyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is unique due to the presence of both ester and thioester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the tert-butyl-substituted benzene ring makes this compound particularly versatile for various applications.
Propiedades
Número CAS |
64148-48-7 |
|---|---|
Fórmula molecular |
C16H22O2S2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
1-S,3-S-diethyl 5-tert-butylbenzene-1,3-dicarbothioate |
InChI |
InChI=1S/C16H22O2S2/c1-6-19-14(17)11-8-12(15(18)20-7-2)10-13(9-11)16(3,4)5/h8-10H,6-7H2,1-5H3 |
Clave InChI |
PBHPHFMCNVIPGY-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
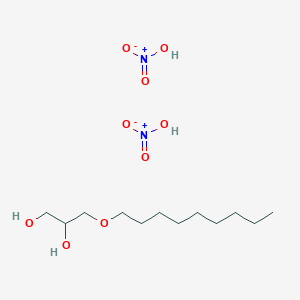
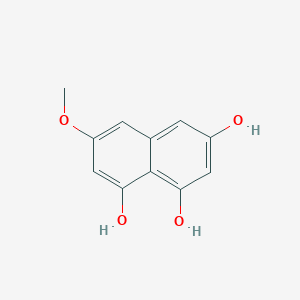

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
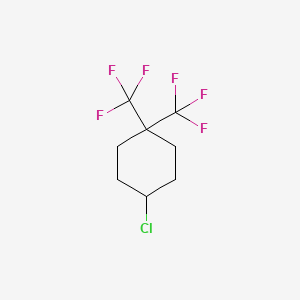
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
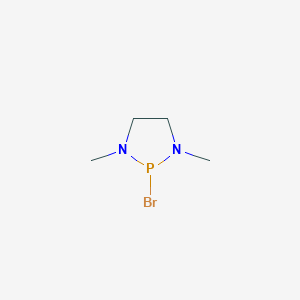
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)

